molecular formula C12H18O3 B13106263 Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13106263
M. Wt: 210.27 g/mol
InChI Key: IJSQVHDPBAGLGW-UHFFFAOYSA-N
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Description

Methyl 4-acetylbicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a derivative of bicyclo[222]octane, a structure found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is characterized by good to excellent yields and high enantioselectivities under metal-free, mild, and operationally simple conditions . The reaction typically involves the use of an organic base to mediate the process, resulting in an open transition state that facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other bicyclo[2.2.2]octane derivatives.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(14)15-2/h3-8H2,1-2H3

InChI Key

IJSQVHDPBAGLGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C(=O)OC

Origin of Product

United States

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